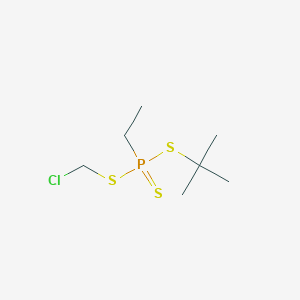

tert-Butyl chloromethyl ethylphosphonotrithioate

Cat. No. B8634658

M. Wt: 262.8 g/mol

InChI Key: IYFFLNJXFIGYQL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04588714

Procedure details

To a solution of 0.274 ml (0.347 g, 0.0046 mole) of carbon disulfide in 20 ml of ethanol was added 0.80 ml (0.80 g, 0.0091 mole) of morpholine. A white mixture resulted. The mixture was heated to reflux and a solution of 1.0 g (0.0038 mole) of S-t-butyl S-chloromethyl ethylphosphonotrithioate in 3 ml at ethanol was added. (The S-t-butyl S-chloromethyl ethylphosphonotrithioate was prepared according to the procedure of Example I, steps (a) and (b), from ethylthionophosphine sulfide, t-butyl mercaptan, triethylamine, and bromochloromethane.) The mixture was refluxed for 16 hours. After cooling, 20 ml of water was added and the mixture was twice extracted with ether. The ethereal solution was washed with 20 ml of water and 20 ml of brine, dried with magnesium sulfate, and evaporated to a viscous oil. Purification by a preparative, centrifugally accelerated, thin-layer (4 mm, silica gel) chromatograph, with 9:1 hexane-acetone as eluent, afforded 0.39 g (28% of theoretical yield) of the title compound, a clear, viscous oil. The structure was confirmed by nuclear magnetic resonance, infrared and mass spectroscopy.

Quantity

1 g

Type

reactant

Reaction Step Four

[Compound]

Name

( b )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

ethylthionophosphine sulfide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1](=[S:3])=[S:2].[NH:4]1[CH2:9][CH2:8][O:7][CH2:6][CH2:5]1.[CH2:10]([P:12]([S:19][CH2:20][Cl:21])([S:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[S:13])[CH3:11].C(P(=S)=S)C.C(S)(C)(C)C.BrCCl>C(O)C.O.C(N(CC)CC)C>[CH2:10]([P:12]([S:19][CH2:20][Cl:21])([S:14][C:15]([CH3:16])([CH3:18])[CH3:17])=[S:13])[CH3:11].[CH2:10]([P:12]([S:19][CH2:20][S:3][C:1]([N:4]1[CH2:9][CH2:8][O:7][CH2:6][CH2:5]1)=[S:2])([S:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[S:13])[CH3:11]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)N(CC)CC

|

Step Three

|

Name

|

|

|

Quantity

|

0.274 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(=S)=S

|

|

Name

|

|

|

Quantity

|

0.8 mL

|

|

Type

|

reactant

|

|

Smiles

|

N1CCOCC1

|

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Four

|

Name

|

|

|

Quantity

|

1 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)P(=S)(SC(C)(C)C)SCCl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Five

[Compound]

|

Name

|

( b )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

ethylthionophosphine sulfide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)P(=S)=S

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)S

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrCCl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A white mixture resulted

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

) The mixture was refluxed for 16 hours

|

|

Duration

|

16 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the mixture was twice extracted with ether

|

WASH

|

Type

|

WASH

|

|

Details

|

The ethereal solution was washed with 20 ml of water and 20 ml of brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried with magnesium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated to a viscous oil

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Purification by a preparative,

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

thin-layer (4 mm, silica gel) chromatograph, with 9:1 hexane-acetone as eluent, afforded

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)P(=S)(SC(C)(C)C)SCCl

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)P(=S)(SC(C)(C)C)SCSC(=S)N1CCOCC1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |